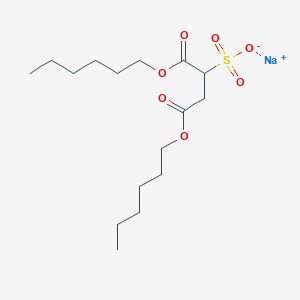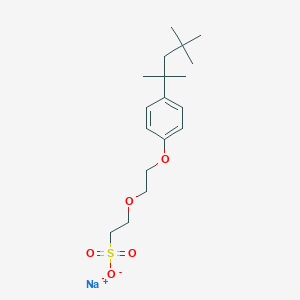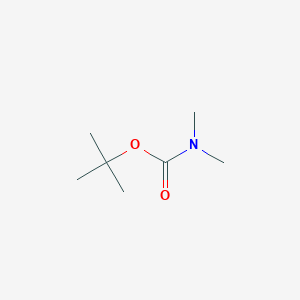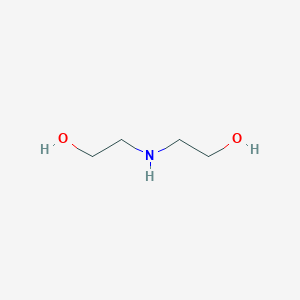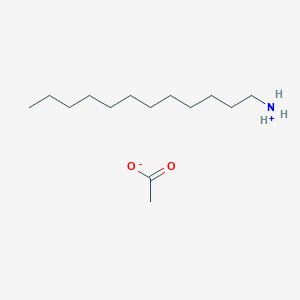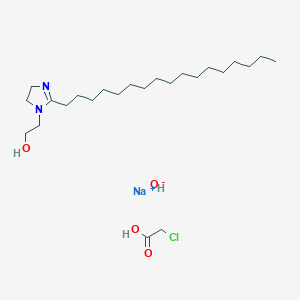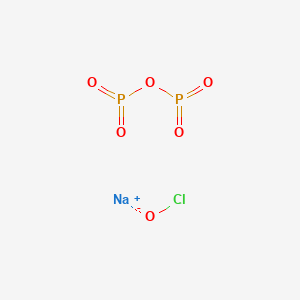
Trozin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trozin is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Trozin is not fully understood, but it is believed to act on various cellular pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. Trozin has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
Trozin has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. Trozin has also been shown to inhibit the activity of MMP-9, which is involved in the breakdown of extracellular matrix proteins. Additionally, Trozin has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Trozin has several advantages for lab experiments. It is stable under various conditions and has a low toxicity profile. However, Trozin has some limitations, including its low solubility in water and its limited availability.
Orientations Futures
There are several future directions for the use of Trozin in various fields. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Trozin has also been studied for its potential use in treating various cancers, including breast cancer and lung cancer. Additionally, Trozin has been studied for its potential use in treating viral infections, such as HIV and hepatitis C.
In conclusion, Trozin is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the use of Trozin in various fields, including the treatment of neurodegenerative diseases, cancers, and viral infections.
Méthodes De Synthèse
Trozin is synthesized through a specific method that involves the reaction between 1,2,3,4-tetrahydroisoquinoline and 2,4,6-trichlorobenzoyl chloride in the presence of an acid catalyst. This method results in the formation of Trozin, which is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Trozin has been studied extensively for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Trozin has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
137915-09-4 |
|---|---|
Nom du produit |
Trozin |
Formule moléculaire |
ClNaO6P2 |
Poids moléculaire |
216.39 g/mol |
InChI |
InChI=1S/ClO.Na.O5P2/c1-2;;1-6(2)5-7(3)4/q-1;+1; |
Clé InChI |
ZHYUVXZDQKGRCB-UHFFFAOYSA-N |
SMILES isomérique |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
SMILES |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
SMILES canonique |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
Autres numéros CAS |
137915-09-4 |
Synonymes |
Trozin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



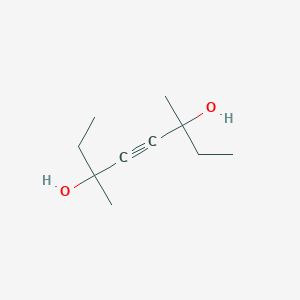
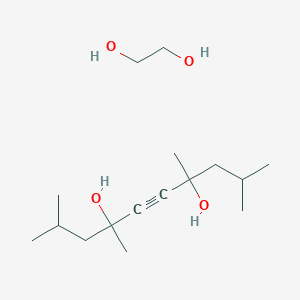
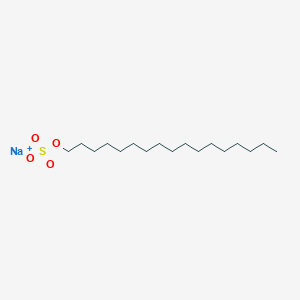
![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)
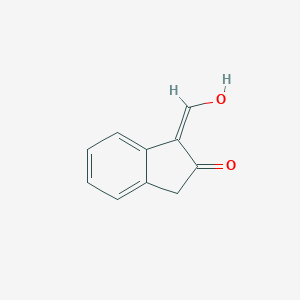
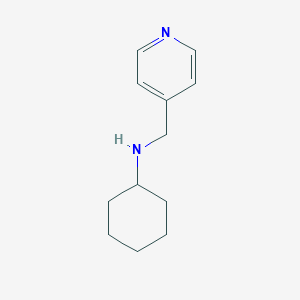
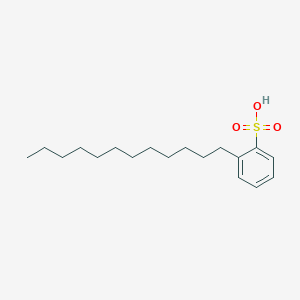
![6-Chloro-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B148166.png)
